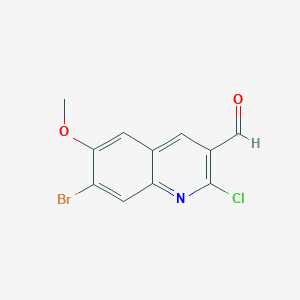

![molecular formula C25H19N3O3S2 B2400693 2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide CAS No. 330190-11-9](/img/structure/B2400693.png)

2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

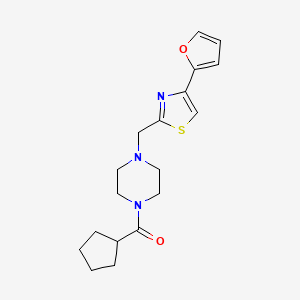

2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Mecanismo De Acción

Target of Action

The primary target of this compound is the potassium channel . It acts as an activator for KCa3.1, KCa2.2, KCa2.1, and KCa2.3 . These channels play a crucial role in maintaining the electrical potential across the cell membrane, which is essential for various cellular processes.

Mode of Action

The compound interacts with its targets by binding to the potassium channels and enhancing their activity . This results in an increased flow of potassium ions across the cell membrane, leading to hyperpolarization. Hyperpolarization can affect the excitability of neurons and muscle cells, among other effects.

Biochemical Pathways

The activation of potassium channels by this compound can affect several biochemical pathways. For instance, it can enhance endothelium-derived hyperpolarizing factor (EDHF) responses , which are involved in the regulation of vascular tone and blood pressure.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability

Result of Action

The activation of potassium channels by this compound can lead to a decrease in blood pressure . In vitro studies have shown that it can reduce cell viability and trigger apoptosis in certain cell lines . It can also affect cell proliferation and cell cycle progression .

Action Environment

The action of this compound can be influenced by environmental factors such as solvent polarity . For instance, its excited state intramolecular proton transfer (ESIPT) reaction is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability may vary depending on the environment in which it is used.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach is the cyclization of thioamide or carbon dioxide with 2-aminobenzenethiol in the presence of a catalyst . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . The use of recyclable catalysts and solvents is also a common practice in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane to form benzoxazoles.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane at ambient temperature.

Reduction: Sodium borohydride in ethanol.

Substitution: Various nucleophiles in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of benzoxazoles.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an anti-tubercular agent.

Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.

Industry: Utilized in the development of imaging reagents and fluorescence materials.

Comparación Con Compuestos Similares

Similar Compounds

2-arylbenzothiazoles: These compounds share a similar benzothiazole core and exhibit a range of biological activities, including anti-cancer and anti-bacterial properties.

N-benzimidazol-2yl benzamide analogues: These compounds are known for their hypoglycemic effects and are used in the treatment of type-2 diabetes.

Uniqueness

2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is unique due to its specific sulfonylamino substitution, which enhances its biological activity and specificity towards certain molecular targets .

Propiedades

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-22-15-12-17-6-2-3-7-19(17)23(22)32-25/h2-15,28H,1H3,(H,26,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMITEBPFKPHDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B2400616.png)

![4-isopropoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400617.png)

![3-[(4-isopropylphenyl)sulfonyl]-5-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2400618.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2400620.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2400629.png)